Methyl3-[(propan-2-yl)amino]but-2-enoate
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Overview
Description
Methyl 3-[(propan-2-yl)amino]but-2-enoate is a chemical compound with the molecular formula C8H15NO2. It is also known by its IUPAC name, methyl (E)-3-(isopropylamino)but-2-enoate . This compound is a liquid at room temperature and has a molecular weight of 157.21 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(propan-2-yl)amino]but-2-enoate typically involves the reaction of isopropylamine with methyl acetoacetate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-[(propan-2-yl)amino]but-2-enoate involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(propan-2-yl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 3-[(propan-2-yl)amino]but-2-enoate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(propan-2-yl)amino]but-2-enoate depends on the specific context in which it is used. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(propan-2-yl)amino]but-2-enoate: Similar in structure and reactivity.
Ethyl 3-[(propan-2-yl)amino]but-2-enoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 3-[(propan-2-yl)amino]pent-2-enoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 3-[(propan-2-yl)amino]but-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (E)-3-(propan-2-ylamino)but-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3/b7-5+ |
InChI Key |
ORTVECSFZLVACC-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)N/C(=C/C(=O)OC)/C |
Canonical SMILES |
CC(C)NC(=CC(=O)OC)C |
Origin of Product |
United States |
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